(E)-4-oxopent-2-en-2-olate;samarium(3+)

Description

General Context of Lanthanide(III) Coordination Compounds in Contemporary Chemical Research

Lanthanide(III) (Ln³⁺) ions are at the forefront of significant advancements in modern chemical research due to their unique electronic and magnetic properties. acs.org These properties stem from their [Xe]4fⁿ electronic configuration, where the 4f orbitals are effectively shielded by the filled 5s and 5p orbitals. This shielding results in characteristic, sharp, and narrow f-f electronic transition bands, which are less influenced by the ligand environment compared to d-block metals. researchgate.net This phenomenon gives rise to long-lived excited states and distinct, line-like emission spectra, making lanthanide complexes exceptional candidates for luminescent materials and probes. researchgate.netnumberanalytics.com

The coordination chemistry of lanthanides is notable for its wide range of coordination numbers, typically varying from 6 to 12, a consequence of their large ionic radii. numberanalytics.comacs.org This flexibility allows for the construction of diverse molecular architectures, including dimers and coordination polymers. acs.orgresearchgate.net Beyond luminescence, the significant number of unpaired f-electrons in many Ln³⁺ ions imparts strong paramagnetic properties. numberanalytics.com This has led to their extensive use in two major applications: as contrast-enhancing agents in Magnetic Resonance Imaging (MRI) and in the design of Single-Molecule Magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis. acs.orgnumberanalytics.comnih.gov The ongoing challenge and focus of research lie in the strategic design of organic ligands that can optimize the coordination environment to control and enhance these desired optical and magnetic functions. acs.orgnumberanalytics.com

Table 1: Properties and Applications of Selected Lanthanide(III) Ions

Molecular Design Principles and Significance of the (E)-4-oxopent-2-en-2-olate Ligand in f-Element Coordination

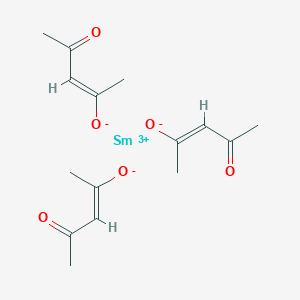

The ligand (E)-4-oxopent-2-en-2-olate, the enolate form of acetylacetone, is a classic β-diketonate ligand that plays a crucial role in f-element coordination chemistry. psu.edunih.gov The primary molecular design principle behind its use is its function as a strong, bidentate chelating agent. It coordinates to the samarium(III) ion through its two oxygen donor atoms, forming a highly stable six-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands.

A key significance of β-diketonate ligands like (E)-4-oxopent-2-en-2-olate in lanthanide chemistry is their ability to act as "antennas". researchgate.net The ligand can efficiently absorb UV radiation and transfer the absorbed energy to the central Sm³⁺ ion, which then emits light through its characteristic f-f transitions. This process, known as the antenna effect or sensitization, is vital because the f-f transitions of lanthanide ions are parity-forbidden and thus have very low absorption cross-sections. The formation of neutral, coordinatively saturated complexes, such as tris(acetylacetonato)samarium(III), is common, and these complexes are often volatile and soluble in organic solvents, which facilitates their use in various applications. acs.org While the chemistry of samarium enolates is a vast field, particularly those generated from samarium(II) iodide for organic synthesis, the fundamental Sm(III)-enolate bond is the cornerstone of these structures. psu.edursc.org The electronic properties of the ligand can be tuned, for example by fluorination, to modify the volatility, luminescence, and magnetic behavior of the final samarium complex. acs.org

Table 2: Coordination Characteristics of Sm(III) with β-Diketonate Ligands

Overview of Advanced Research Trajectories for (E)-4-oxopent-2-en-2-olate;samarium(3+) Systems

Complexes involving samarium(III) and β-diketonate ligands like (E)-4-oxopent-2-en-2-olate are subjects of advanced and diverse research efforts, moving beyond fundamental characterization toward functional applications.

One significant trajectory is their use as luminescent molecular sensors. nih.gov For instance, samarium(III) complexes with related β-diketonate ligands have been successfully employed to monitor the progress of cationic photopolymerization processes. The luminescence of these complexes is sensitive to changes in the microenvironment, such as viscosity, allowing for real-time tracking of the polymerization reaction. nih.gov

A second major area involves fundamental photophysical studies, particularly in chiroptical phenomena. The unique electronic structure of samarium makes the simulation of its luminescent properties challenging. rsc.org Advanced computational and experimental studies are exploring the Circularly Polarised Luminescence (CPL) of chiral samarium(III) complexes. Research on systems containing β-diketonate derivatives aims to understand how molecular structure translates to CPL properties, which could be applied in security inks and chiral probes. rsc.org

Furthermore, the robust and often volatile nature of lanthanide β-diketonate complexes makes them ideal building blocks for functional molecular materials. acs.org Research is focused on creating thick films of these molecules on substrates to develop materials for magnetic data storage or as active layers in luminescent devices. acs.org Finally, the broader class of samarium enolates, which are structurally analogous to these coordination complexes, remains a cornerstone of modern synthetic organic chemistry. Their generation and subsequent reaction, often mediated by samarium(II) iodide, is a powerful and extensively researched method for stereoselective carbon-carbon bond formation in the synthesis of complex natural products. psu.edursc.org

Table 3: Advanced Research Applications of Samarium(III) β-Diketonate Systems

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-4-oxopent-2-en-2-olate;samarium(3+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Sm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWDTQDBHBJLOF-MUCWUPSWSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Sm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Characterization of E 4 Oxopent 2 En 2 Olate;samarium 3+ Complexes

Strategies for the Chemical Synthesis of Samarium(III) β-Ketoenolate Complexes

The formation of samarium(III) β-ketoenolate complexes can be achieved through several synthetic routes, each offering distinct advantages in terms of product purity, yield, and the ability to incorporate additional functionalities.

The most straightforward method for synthesizing samarium(III) β-ketoenolate complexes is through the direct reaction of a samarium(III) salt with the β-diketone ligand. researchgate.netnih.gov This approach typically involves the reaction of a samarium salt, such as samarium(III) chloride (SmCl₃), with acetylacetone (acacH) in a suitable solvent. researchgate.netwikipedia.org

A common procedure involves dissolving the β-diketone ligand in an alcohol, such as ethanol, and adding it dropwise to an ethanolic solution of the samarium salt with stirring, often at an elevated temperature. researchgate.net A base, like sodium hydroxide (NaOH), is then used to deprotonate the β-diketone, facilitating the formation of the ketoenolate anion which subsequently coordinates to the Sm(III) ion. researchgate.net The general reaction leads to the substitution of anions from the metal salt (e.g., halides, nitrates) by the β-diketonate ligand. nih.gov The resulting complex, often a tris-chelated species like Sm(acac)₃, may also coordinate solvent molecules, such as water, to satisfy the coordination sphere of the lanthanide ion. wikipedia.org

To modify the chemical and physical properties of samarium(III) β-ketoenolate complexes, auxiliary or ancillary ligands are frequently incorporated into the coordination sphere. researchgate.net These ligands can enhance luminescence, improve stability, and influence the formation of specific supramolecular structures. researchgate.netresearchgate.net The substitution of solvent molecules, which often coordinate to the central metal ion in simple tris-β-diketonate complexes, with neutral ancillary ligands can lead to coordinatively saturated and more robust compounds. researchgate.netresearchgate.net

Heteroleptic complexes are synthesized by introducing neutral N- or O-donor ligands, such as 1,10-phenanthroline (phen), triphenylphosphine oxide (tppo), or bipyridine derivatives. wikipedia.orgresearchgate.net For example, the stable 8-coordinate derivative Sm(acac)₃(phen) has been reported. wikipedia.org Similarly, recrystallization of the hydrated complex from dimethyl sulfoxide (DMSO) can yield Sm(acac)₃·2DMSO·H₂O, demonstrating ligand exchange. wikipedia.org The introduction of these auxiliary ligands can significantly enhance the photoluminescence intensity of the samarium(III) ion through an efficient "antenna effect," where the organic ligands absorb energy and transfer it to the metal center. researchgate.net Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing such mixed-ligand complexes, substantially increasing reaction rates and yields. nih.gov

Hydrothermal and solvothermal methods represent powerful techniques for the synthesis of coordination polymers and complex supramolecular architectures that may not be accessible through conventional solution chemistry. researchgate.netacs.org These methods involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium.

While less commonly reported for simple samarium(III) acetylacetonate complexes, these pathways are widely used for constructing multidimensional lanthanide coordination polymers with various organic ligands. researchgate.net The self-assembly of lanthanide ions with bridging ligands under these conditions can lead to the formation of one-, two-, or three-dimensional networks. researchgate.net For instance, hydrothermal self-assembly has been used to create 3-D net structures by bridging lanthanide centers with other ligands. researchgate.net These techniques offer a route to novel materials with potential applications in areas like gas storage and magnetism.

Crystallographic Analysis of Coordination Geometries and Supramolecular Architectures

The crystal structures of these complexes reveal a wide range of coordination geometries and can lead to the formation of intricate supramolecular architectures. researchgate.net For example, the hydrated complex, Sm(C₅H₇O₂)₃(H₂O)₂, has been structurally characterized, confirming its 8-coordinate nature. wikipedia.org The incorporation of different ligands can lead to diverse and fascinating structures, including mononuclear units, dinuclear species, and extensive coordination polymers. researchgate.netnih.gov

Supramolecular assembly is often directed by weaker interactions such as hydrogen bonding. In the adduct [Sm(NO₃)₃(H₂O)₃]·2L (where L is a Schiff base ligand), hydrogen bonding interactions link the components into a 2-D supramolecular framework. researchgate.net More robust, covalently linked structures are also common, such as the three-dimensional samarium(III) coordination polymer {Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n, which exhibits a complex 3D network. The use of multidentate bridging ligands can result in the formation of metallamacrocycles, helicates, and cage clusters. researchgate.net

| Complex | Key Structural Feature | Dimensionality | Reference |

|---|---|---|---|

| Sm(C₅H₇O₂)₃(H₂O)₂ | Mononuclear, 8-coordinate Sm(III) | 0D | wikipedia.org |

| [Sm(NO₃)₃(H₂O)₃]·2L | Hydrogen-bonded framework | 2D | researchgate.net |

| {Sm(μ₂-BTEC)(H₂O)₄₀.₅·2H₂O}n | Coordination polymer with bridging carboxylate | 3D | |

| LSm₂ (azacryptand complex) | Dinuclear, Sm-Sm distance = 5.1758(9) Å | 0D | nih.gov |

Elucidation of Samarium(III) Coordination Environments within (E)-4-oxopent-2-en-2-olate Complexes

The samarium(III) ion, as a member of the lanthanide series, is characterized by a relatively large ionic radius and a flexible coordination sphere, allowing for a range of coordination numbers (CN), typically from 6 to 12, with 8 and 9 being the most common. researchgate.net In complexes with the (E)-4-oxopent-2-en-2-olate ligand, the specific coordination environment is highly dependent on the steric and electronic properties of any ancillary ligands present.

In the absence of bulky auxiliary ligands, hydrated species such as the 8-coordinate Sm(acac)₃(H₂O)₂ are often formed. wikipedia.org The introduction of bidentate or tridentate nitrogen-donor ligands frequently leads to higher coordination numbers. For instance, complexes with ligands like imidazolyl pyridine (impy) or triphenylphosphine oxide (tppo) can form eight-coordinate species, such as [Sm(fod)₃(impy)] and [Sm(fod)₃(tppo)₂] (where fod is another β-diketonate). researchgate.net A tridentate ligand like trispyridyltriazine (tptz) can result in a nine-coordinate environment, as seen in [Sm(fod)₃(tptz)]. researchgate.net

The coordination geometry around the Sm(III) center is often a distorted version of an ideal polyhedron. Common geometries include the distorted capped square antiprism and the tri-capped trigonal prism. researchgate.net For example, in a three-dimensional coordination polymer, the Sm(III) cation was found to be nine-coordinated in a distorted tri-capped trigonal prismatic geometry, bound to oxygen atoms from four carboxylate anions and four water molecules. In another case, the samarium ion was described as being in a distorted capped square antiprism environment. researchgate.net The specific geometry is a critical factor influencing the spectroscopic and magnetic properties of the complex. researchgate.net

| Complex Type/Example | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|

| [Sm(fod)₃(indazole)] | 7 | - | researchgate.net |

| Sm(acac)₃(H₂O)₂ | 8 | - | wikipedia.org |

| [Sm(fod)₃(impy)] | 8 | - | researchgate.net |

| [Sm(fod)₃(tppo)₂] | 8 | - | researchgate.net |

| [Sm(fod)₃(tptz)] | 9 | Monocapped square antiprism | researchgate.netresearchgate.net |

| {[Sm(μ₂-BTEC)(H₂O)₄]...}n | 9 | Distorted tri-capped trigonal prism | |

| [Sm(NO₃)₃(H₂O)₃]·2L | 9 | Distorted capped square antiprism | researchgate.net |

Advanced Spectroscopic Probing of E 4 Oxopent 2 En 2 Olate;samarium 3+ Electronic and Molecular Structures

Electronic Absorption and Emission Spectroscopy for Ligand-to-Metal and f-f Transitions

Electronic spectroscopy is a cornerstone in the study of lanthanide complexes, providing critical information on both the ligand-centered and metal-centered electronic transitions. In the case of (E)-4-oxopent-2-en-2-olate;samarium(3+), the absorption spectrum is typically dominated by intense bands in the ultraviolet region, which are attributed to π-π* transitions within the β-diketonate ligand. These transitions are crucial for the subsequent sensitization of the Sm(III) luminescence.

Weaker and sharper absorption bands corresponding to the parity-forbidden f-f transitions of the Sm(III) ion can also be observed, although they are often obscured by the much stronger ligand absorption. The energies of these f-f transitions are relatively insensitive to the coordination environment, but their intensities can be influenced by the symmetry of the complex.

Upon excitation of the ligand, (E)-4-oxopent-2-en-2-olate;samarium(3+) exhibits characteristic luminescence in the visible and near-infrared regions. The emission spectrum is dominated by transitions originating from the ⁴G₅/₂ excited state to the ⁶Hₙ (n = 5/2, 7/2, 9/2, 11/2) ground state multiplets of the Sm(III) ion. The most intense emission is typically the ⁴G₅/₂ → ⁶H₇/₂ transition, which is often hypersensitive to the coordination environment. The emission color is a characteristic orange-red.

The luminescence lifetime of the ⁴G₅/₂ excited state is a key parameter that provides information about the efficiency of the energy transfer process and the presence of non-radiative decay pathways.

Table 1: Typical Emission Properties of Samarium(III) Complexes

| Transition | Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | 560-570 | Medium |

| ⁴G₅/₂ → ⁶H₇/₂ | 590-610 | Strong |

| ⁴G₅/₂ → ⁶H₉/₂ | 640-660 | Medium |

The luminescence of the Sm(III) ion in this complex is primarily achieved through the "antenna effect," where the organic ligand absorbs incident light and efficiently transfers the excitation energy to the central metal ion. This process involves several key steps:

Ligand Excitation: The (E)-4-oxopent-2-en-2-olate ligand absorbs UV radiation, promoting it to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a lower-lying triplet state (T₁).

Energy Transfer: The energy is then transferred from the ligand's triplet state to the resonant excited states of the Sm(III) ion, primarily the ⁴G₅/₂ level.

f-f Emission: The excited Sm(III) ion then de-excites through characteristic f-f emission, producing the observed luminescence.

The efficiency of this energy transfer is critically dependent on the energy gap between the ligand's triplet state and the emissive ⁴G₅/₂ level of the Sm(III) ion.

The crystal field, or ligand field, generated by the coordination of the (E)-4-oxopent-2-en-2-olate ligands around the Sm(III) ion can influence the luminescence properties. While the energies of the f-f transitions are only slightly perturbed, the intensities and splitting of the emission bands are sensitive to the local symmetry of the samarium site. A lower symmetry environment can lead to a relaxation of the selection rules for f-f transitions, resulting in increased emission intensities, particularly for the hypersensitive transitions. The crystal field also lifts the degeneracy of the J-levels, leading to the fine structure observed in high-resolution emission spectra.

Vibrational Spectroscopy (Infrared and Raman) for Metal-Ligand Bonding and Conformation

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the (E)-4-oxopent-2-en-2-olate ligand and the Sm-O bonds. The vibrational spectra of the complex show characteristic bands that can be assigned to specific functional groups within the ligand and to the metal-ligand stretching frequencies.

The C=O and C=C stretching vibrations of the β-diketonate ligand, typically observed in the 1500-1700 cm⁻¹ region, are sensitive to coordination with the samarium ion. A shift in these frequencies upon complexation provides evidence of metal-ligand bond formation. In the far-infrared region, the Sm-O stretching vibrations can be observed, typically in the range of 200-500 cm⁻¹. These frequencies provide a direct measure of the strength of the metal-ligand bond.

Table 2: Key Vibrational Frequencies for Samarium(III) β-diketonate Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1550-1650 |

| C=C Stretch | 1450-1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure and dynamics of (E)-4-oxopent-2-en-2-olate;samarium(3+) in solution. Due to the paramagnetic nature of the Sm(III) ion, the NMR spectra of its complexes exhibit significant chemical shifts and line broadening. The paramagnetic shifts, known as lanthanide-induced shifts (LIS), can be used to obtain geometric information about the complex in solution.

¹H and ¹³C NMR spectra can reveal the symmetry of the complex in solution and provide insights into the coordination environment of the samarium ion. The magnitude and direction of the LIS are dependent on the distance and angle between the nucleus and the paramagnetic metal center.

X-ray Absorption and Emission Spectroscopy for Probing Samarium Electronic States

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic structure of the samarium ion in (E)-4-oxopent-2-en-2-olate;samarium(3+). X-ray Absorption Near Edge Structure (XANES) at the Sm L-edges can provide information about the oxidation state and the local coordination geometry of the samarium ion. Extended X-ray Absorption Fine Structure (EXAFS) analysis can yield precise information about the Sm-O bond distances and the coordination number of the metal center.

XES, particularly through techniques like Resonant Inelastic X-ray Scattering (RIXS), can probe the f-electron states with high resolution, providing a detailed picture of the electronic structure and the influence of the ligand field on the 4f orbitals.

Theoretical and Computational Investigations into E 4 Oxopent 2 En 2 Olate;samarium 3+ Chemistry

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental to understanding the nature of the metal-ligand interactions and the behavior of the f-electrons in samarium(III) complexes.

Density Functional Theory (DFT) has become a widely used method for studying lanthanide complexes. nih.gov For heavy elements like samarium, relativistic effects, which are changes in electronic structure due to electrons moving at speeds approaching the speed of light, are significant and must be considered for accurate predictions. kg.ac.rs Nonrelativistic calculations for heavy-element compounds often yield results that differ considerably from experimental data. kg.ac.rs Relativistic corrections are therefore essential to accurately model their properties. kg.ac.rs

Scalar-relativistic (spin-independent) corrections, often incorporated through methods like the Zeroth-Order Regular Approximation (ZORA), are crucial for improving the accuracy of predicted chemical properties. kg.ac.rsmuni.cz Studies on related samarium(III) complexes have utilized DFT calculations with specific functionals, such as B3LYP, and basis sets like SDDALL, to evaluate optimized geometry parameters, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov For instance, in studies of Sm(III) complexes with aminobenzoic acids, the metal was found to coordinate through the ionized oxygen of the carboxylate group and the nitrogen of the amino group, a finding supported by DFT calculations. nih.gov The inclusion of relativistic effects generally leads to better agreement with experimental values for properties like excitation energies. kg.ac.rs

Time-dependent DFT (TD-DFT) has also been employed to reproduce experimental X-ray absorption spectra of Sm(III) complexes, providing a method to probe the ground state electronic structures. acs.org The accuracy of these calculations depends on the choice of functional and basis set, which are often calibrated against experimental spectra. acs.org

Table 1: Comparison of Relativistic and Non-Relativistic DFT Calculation Aspects

| Feature | Non-Relativistic (NR) DFT | Relativistic DFT |

| Applicability | Suitable for lighter elements. | Essential for heavy elements like samarium. kg.ac.rs |

| Accuracy | Can lead to significant deviations from experimental results for heavy elements. kg.ac.rs | Provides more accurate predictions of structural and spectroscopic properties. kg.ac.rs |

| Corrections | Neglects effects of high electron velocities. kg.ac.rs | Includes scalar-relativistic and spin-orbit coupling effects. muni.czd-nb.info |

| Example Method | Standard DFT calculations. | ZORA (Zeroth-Order Regular Approximation). kg.ac.rsmuni.cz |

The partially filled and shielded 4f orbitals of lanthanides lead to strong electron correlation, where the motion of one electron is highly dependent on the others. chimia.ch Standard single-reference ab initio methods may not be sufficient to describe these systems accurately. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are better suited for this challenge. chimia.chnsf.gov

These methods explicitly treat the static correlation arising from nearly degenerate f-orbitals by constructing a wave function from a linear combination of multiple electronic configurations. chimia.chaps.org For example, CASSCF wavefunctions have been used to assign the ground states of lanthanide-containing diatomics and to assess their multireference character. nsf.gov Following a CASSCF calculation, MRCI can be used to include dynamic correlation, further refining the energy levels and properties. nsf.gov Such calculations are computationally demanding but provide a high level of theory necessary for understanding the complex electronic states and transitions of f-block elements. chimia.charxiv.org

While rigorous ab initio methods are powerful, they are often too computationally expensive for high-throughput screening or for modeling large, complex systems. To address this, specialized semi-empirical models and force fields have been developed for lanthanide complexes.

The Sparkle Model , developed specifically for lanthanide complexes, replaces the semi-empirical core of methods like AM1, PM3, PM7, or RM1 with a sparkle that represents the lanthanide(III) ion. nih.govnih.gov This approach has proven successful in predicting the ground state geometries of a wide range of lanthanide complexes, including those of samarium(III), with an accuracy comparable to ab initio methods but at a fraction of the computational cost. nih.govfigshare.com For a set of 42 Sm(III) complexes, the Sparkle/AM1 model demonstrated an unsigned mean error of just 0.07 Å for the metal-ligand bond distances in the coordination sphere. nih.gov

The GFN-FF (Geometrical, Frequency, and Noncovalent Interaction Force Field) is a generic force field designed for the accurate description of structures and dynamics of large molecules across the periodic table. readthedocs.io It combines force-field speed with near quantum mechanical accuracy by replacing most quantum mechanics with molecular mechanical terms, while retaining an iterative Hückel scheme for conjugated systems. readthedocs.io GFN-FF is fully automated, requiring only Cartesian coordinates and elemental composition as input to construct the potential energy terms. readthedocs.io It is a valuable tool for structure screening and can handle periodic boundary conditions for crystal optimizations. readthedocs.io

Table 2: Performance of Sparkle Models for Sm(III) Complex Geometry

| Model | Root Mean Square Deviation (RMSD) from Crystal Structure (Å) |

| Sparkle/RM1 | 2.675 nih.gov |

| Sparkle/PM7 | 2.564 nih.gov |

Data from a study on a dinuclear Sm(III) complex with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione and 2,3-bis(2-pyridyl)pyrazine (B1584635) ligands. nih.gov

Molecular Dynamics and Force Field Simulations for Structural Prediction and Conformational Analysis

Force fields used for these simulations must be accurately parameterized for the lanthanide ion. The development of models like GFN-FF and the parameterization of semi-empirical methods like Sparkle are crucial steps that enable such large-scale simulations. nih.govreadthedocs.io These simulations can predict how the coordination geometry might change in the presence of solvent molecules and can be used to understand the stability of different conformers. For related Sm(III) complexes, studies have focused on properties like chelation efficiency and stability in various environments, which are influenced by the dynamic structural behavior of the complex. nih.govacs.org

Computational Prediction of Spectroscopic Properties (e.g., Luminescence Spectra, XAS Features)

A significant area of computational research on samarium(III) complexes is the prediction of their spectroscopic properties, particularly their characteristic luminescence. The emission spectra of Sm(III) complexes typically show several peaks corresponding to ⁴G₅/₂ → ⁶Hₙ/₂ transitions (where n = 5/2, 7/2, 9/2, 11/2). nih.govresearchgate.net The most intense transition is often the ⁴G₅/₂ → ⁶H₉/₂, which is sensitive to the ligand environment and indicates a lack of an inversion center in the complex. nih.govfigshare.com

Computational models can predict the energies and intensities of these transitions. Theoretical methods can calculate Judd-Ofelt intensity parameters (Ω₂ and Ω₄), which provide information about the symmetry of the coordination environment and the covalency of the metal-ligand bond. figshare.comresearchgate.net High Ω₂ values suggest a highly polarizable chemical environment around the Sm(III) ion. figshare.com Furthermore, TD-DFT calculations have been successfully used to simulate the L-edge X-ray Absorption Spectra (XAS) of samarium complexes. acs.org By calibrating the computational protocol against experimental XAS data, researchers can gain a reliable understanding of the ground state electronic structure. acs.org

Table 3: Characteristic Luminescence Transitions of Sm(III) Complexes

| Transition | Wavelength Range (nm) | Nature |

| ⁴G₅/₂ → ⁶H₅/₂ | ~561-566 | Magnetic-dipole allowed |

| ⁴G₅/₂ → ⁶H₇/₂ | ~596-606 | Magnetic-dipole allowed |

| ⁴G₅/₂ → ⁶H₉/₂ | ~642-648 | Electric-dipole allowed (Hypersensitive) nih.govresearchgate.net |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~707 | Electric-dipole allowed |

Wavelengths are approximate and vary based on the specific ligand environment. nih.govresearchgate.netresearchgate.net

Ligand Field Theory and Crystal Field Parameterization in Samarium(III) Systems

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.org It explains how the interaction between the samarium(III) ion's valence orbitals and the orbitals of the (E)-4-oxopent-2-en-2-olate ligand leads to a splitting of the metal's f-orbitals. wikipedia.org This splitting is responsible for the characteristic absorption and emission spectra of the complex.

Crystal Field Theory (CFT), a simpler electrostatic model, provides a basis for parameterizing the strength of this interaction. youtube.com Crystal field parameters are derived from experimental spectroscopic data and quantify the splitting of the electronic energy levels. aps.org In Sm(III) systems, the Stark splitting observed in luminescence spectra provides direct evidence of the ligand field's effect and points to the local symmetry around the metal ion. researchgate.net The Judd-Ofelt intensity parameters, which can be calculated theoretically, are closely related to the ligand field and provide insight into the structural environment around the Sm³⁺ ion. researchgate.net The analysis of these parameters helps in understanding structure-property relationships, which is crucial for designing new materials with specific photophysical properties. researchgate.netacs.org

Mechanistic Studies and Catalytic Applications of E 4 Oxopent 2 En 2 Olate;samarium 3+ Complexes

Redox Chemistry of the Samarium(III)/(II) Couple in Catalysis

The foundation of samarium's catalytic activity lies in the reversible redox cycle between the stable Sm(III) state and the highly reducing Sm(II) state. oaepublish.com In a typical catalytic cycle, a Sm(III) precatalyst, such as samarium(III) acetylacetonate, is first reduced to the active Sm(II) species. This potent, single-electron reductant then interacts with organic substrates, initiating transformations before being oxidized back to the Sm(III) state, thus closing the catalytic loop. A significant challenge in these catalytic systems is the regeneration of the Sm(II) state, particularly from stable Sm(III)-alkoxide intermediates that form during reactions with carbonyl compounds. oaepublish.comnih.gov

The critical step of reducing the Sm(III) precursor to the active Sm(II) catalyst can be achieved through several pathways.

Chemical Reduction: The most conventional approach involves the use of a stoichiometric chemical reductant. Early examples of catalytic pinacol (B44631) couplings utilized magnesium metal in the presence of an additive like trimethylsilyl (B98337) chloride (TMSCl) to regenerate the Sm(II) species from Sm(III)-alkoxide intermediates. oaepublish.com More recent strategies have focused on developing milder and more selective methods. A notable advancement is the use of a protonolysis strategy to cleave the strong Sm(III)-O bond in alkoxide byproducts. This allows for the use of milder reductants, such as zinc powder or electrochemical reduction, to facilitate the turnover from Sm(III) to Sm(II) in reactions like the intermolecular reductive cross-coupling of ketones and acrylates. nih.gov

Photoinduced Reduction: Photochemical methods offer an alternative, often milder, way to generate Sm(II) species. These photodriven processes can reduce Sm(III) complexes to Sm(II) using a photoreductant. For instance, the proposed mechanism for a photodriven lactonization reaction involves a photoreduction side where Sm(III) is reduced to Sm(II), and a catalysis side where SmI2 facilitates the cross-coupling of organic substrates. oaepublish.com This approach avoids harsh chemical reductants and can be tuned by selecting appropriate photosensitizers and sacrificial electron donors.

Understanding the nature of the transient Sm(II) intermediates is crucial for elucidating reaction mechanisms and designing more efficient catalysts. These species are often highly reactive and sensitive, necessitating specialized characterization techniques.

X-ray crystallography has been instrumental in determining the solid-state structures of stable Sm(II) complexes, revealing details about coordination environments and geometries. For example, studies on various samarium(II) amidinate complexes have provided insight into how ligand frameworks influence the metal center. researchgate.netresearchgate.net Reactivity studies have shown that Sm(II) intermediates can engage in various transformations, such as the reductive coupling of carbodiimide (B86325) or the ring expansion of ethylene, with their unique reactivity often facilitated by the Sm(II) center. nih.gov

Spectroscopic methods are also vital. 1H NMR spectroscopy can be used to probe the magnetic environment around the paramagnetic Sm(II) or Sm(III) centers, although significant signal shifting and broadening can occur. d-nb.info Cyclic voltammetry is another powerful tool used to study the redox properties of samarium complexes, providing information on the reduction potentials of the Sm(III)/Sm(II) couple and helping to assess the thermodynamic feasibility of catalytic cycles. researchgate.net

Table 1: Selected Samarium Complexes and Characterization Insights

| Compound/Intermediate Class | Characterization Method(s) | Key Findings |

|---|---|---|

| Samarium(II) Amidinates | X-ray Crystallography, 1H NMR | Ligand coordination influences catalytic activity and kinetics. d-nb.info |

| Alumanyl-Samarium(II) | X-ray Crystallography, DFT | Heterometallic Al-Sm bonds enable unique reductive coupling and ring-expansion reactions. nih.gov |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Samarium(III) Catalysis

Proton-coupled electron transfer (PCET) is a fundamental mechanism in which an electron and a proton are transferred in a single, often concerted, elementary step. princeton.edu This process is critical in many samarium-mediated reductions, particularly when using Sm(II) species in conjunction with a proton donor like water or alcohols. lehigh.edu The combination of a reductant (the Sm(II) catalyst generated from the Sm(III) precursor) and an acid (the proton donor) allows for the formal transfer of a hydrogen atom (H•), enabling the homolytic activation of otherwise robust chemical bonds. princeton.edu

The PCET mechanism can be either stepwise (proton transfer followed by electron transfer, or vice-versa) or concerted. The operative pathway is determined by the thermodynamics of the individual steps. rsc.org In samarium catalysis, PCET is crucial for enhancing the reducing power of the system. The coordination of a proton source to the samarium center can facilitate reductions that are thermodynamically unfavorable with the Sm(II) reagent alone. This strategy has been leveraged to control selectivity in various reductive processes. lehigh.edursc.org While much of the research has focused on systems using SmI2, the principles apply directly to catalytic cycles starting from Sm(III) precursors like samarium(III) acetylacetonate, where the in situ generated Sm(II) species is the active PCET reagent.

Prospective Avenues and Advanced Research Frontiers for E 4 Oxopent 2 En 2 Olate;samarium 3+ Complexes

Integration into Advanced Materials for Optoelectronic and Sensing Applications

Complexes of samarium(III) with β-ketoenolates are promising candidates for incorporation into advanced materials for optoelectronic and sensing applications due to their characteristic luminescence. These complexes can be integrated into various matrices, including polymers and glasses, to create materials with tailored optical properties. The luminescence of the samarium(III) ion is particularly sensitive to the local coordination environment, making these complexes suitable for use as luminescent probes.

One area of application is in the development of molecular sensors for monitoring industrial processes. For instance, samarium(III) complexes have been investigated for their applicability as luminescent probes in monitoring the progress of photopolymerization processes. americanelements.com Their luminescence properties can change in response to the polymerization of monomers, providing a real-time method for process control and quality assessment. The sensitivity of these complexes allows for their use in techniques like Fluorescence Probe Technique (FPT) to monitor the cationic photopolymerization of vinyl ether monomers and the thickness of polymer coatings. americanelements.com

The integration of these samarium complexes into devices such as organic light-emitting diodes (OLEDs) and other display technologies is another active area of research. The orange-red emission characteristic of many samarium(III) complexes is of interest for creating full-color displays. researchgate.net The thermal stability of these complexes is a crucial factor for their use in such devices, and studies have shown that some samarium(III) β-diketonate complexes exhibit stability at temperatures up to 240°C. researchgate.net

| Property | Value | Application Relevance |

| Emission Wavelength | Orange-Red Region (~648 nm) researchgate.net | Suitable for red phosphors in lighting and displays. |

| Thermal Stability | Up to 240 °C researchgate.net | Enables use in high-temperature device fabrication. |

| Luminescence Probing | Sensitive to polymerization americanelements.com | Real-time monitoring of industrial curing processes. |

| Optical Bandgap | 3.062–3.355 eV researchgate.net | Indicates semiconducting nature for optoelectronic devices. |

Development of Heterometallic Complexes Incorporating Samarium(III) β-Ketoenolates

The development of heterometallic complexes, which contain more than one type of metal ion, is a burgeoning field in coordination chemistry. Incorporating samarium(III) β-ketoenolates into such structures can lead to materials with novel magnetic, luminescent, and catalytic properties. The presence of different metal centers allows for the combination of properties that are not accessible in mononuclear complexes.

One approach to constructing heterometallic systems is to use the samarium(III) β-ketoenolate complex as a "metalloligand" that can coordinate to another metal center. This can be achieved by designing ligands that, after coordinating to the samarium(III) ion, still possess available donor atoms for binding to a second metal. The resulting heterometallic complexes can exhibit interesting energy transfer processes between the metal ions, potentially leading to enhanced luminescence or upconversion phenomena.

Research into heteroleptic samarium(III) chalcogenide complexes has opened up possibilities for creating materials with giant exchange coupling. helsinki.fi While not strictly heterometallic in the sense of two different metals, the principles of combining different types of ligands to tune electronic properties are relevant. The synthesis of three-dimensional coordination polymers with samarium(III) and other organic linkers also demonstrates the potential for creating complex, multi-component materials with extended structures and interesting properties.

Strategies for Modulating and Enhancing Photophysical Properties for Specific Research Probes

A significant area of research is focused on tuning the photophysical properties of samarium(III) complexes to optimize their performance as luminescent probes. The relatively low quantum yields of many samarium(III) complexes compared to their europium(III) and terbium(III) counterparts present a challenge that researchers are actively addressing. nih.gov

Several strategies can be employed to modulate and enhance the luminescence of (E)-4-oxopent-2-en-2-olate;samarium(3+) complexes:

Ligand Modification: The structure of the β-ketoenolate ligand can be modified to improve the efficiency of the "antenna effect," where the ligand absorbs light and transfers the energy to the samarium(III) ion. Introducing fluorine atoms into the ligand, for example, can enhance the luminescence. researchgate.net

Ancillary Ligands: The introduction of ancillary or co-ligands, such as phenanthroline or phosphine oxides, can displace solvent molecules from the coordination sphere of the samarium(III) ion. americanelements.comresearchgate.net This reduces non-radiative decay pathways and can lead to a significant enhancement of the luminescence quantum yield. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing such mixed-ligand complexes. nih.gov

Chiral Ligands and Circularly Polarized Luminescence (CPL): The use of chiral ligands can induce circularly polarized luminescence (CPL), a phenomenon where the emitted light has a different intensity for left- and right-circularly polarized components. rsc.orgrsc.org CPL provides more detailed information about the chiral environment of the metal ion and has applications in chiral sensing and security inks. rsc.org The intensity of the CPL signal can be influenced by the solvent and the counterion present in the complex. nih.gov

| Strategy | Effect on Photophysical Properties | Example/Application |

| Ligand Fluorination | Enhances luminescence intensity. researchgate.net | Brighter probes for imaging and sensing. |

| Mixed-Ligand Synthesis | Increases quantum yield. nih.gov | More efficient luminescent materials. |

| Introduction of Chiral Ligands | Induces circularly polarized luminescence (CPL). rsc.orgrsc.org | Chiral probes and security features. rsc.org |

Bioinorganic Chemistry Perspectives (focus on fundamental metal-biomolecule interactions)

The interactions of lanthanide ions with biological molecules are a subject of growing interest in bioinorganic chemistry. While the direct biological role of samarium is not well-established, its ionic radius and coordination preferences allow it to mimic other essential metal ions, such as calcium(II), in biological systems. researchgate.net This mimicry can be used to probe the function of calcium-binding proteins and enzymes.

Interaction with Enzymes and Proteins for Mechanistic Understanding

Samarium(III) complexes can be used as luminescent probes to study the structure and function of proteins. The luminescence of the samarium(III) ion is sensitive to changes in its coordination environment, which can be altered upon binding to a protein. This allows for the monitoring of protein conformational changes and binding events. The sensitive and specific detection of analytes such as proteins is critical for applications like disease diagnosis. researchgate.net

Furthermore, the catalytic activity of samarium(III) has been explored in various organic reactions, including C-H bond activation. nih.gov This suggests that samarium(III) complexes could potentially interact with and modify the function of enzymes through coordination to active site residues or by catalyzing reactions involving biological substrates.

Metal Ion Interactions in Model Biological Systems

Model biological systems, such as micelles and vesicles, provide simplified environments to study the fundamental interactions of metal ions with biological membranes and other cellular components. The behavior of (E)-4-oxopent-2-en-2-olate;samarium(3+) complexes in these model systems can provide insights into their potential biodistribution and cellular uptake mechanisms.

Studies on the neurotoxicity of other lanthanides, such as lanthanum, highlight the importance of understanding the interactions of these metal ions at the cellular and systemic levels. mdpi.com While these studies focus on toxicity, the underlying mechanisms of ion transport and interaction with cellular machinery are relevant to the design of samarium-based probes and therapeutic agents. The development of water-soluble samarium complexes is crucial for their application in biological systems. researchgate.net

Q & A

Q. Designing experiments to compare (E)-4-oxopent-2-en-2-olate;samarium(3+) with analogous lanthanide complexes :

- Steps :

Synthesize isostructural complexes (e.g., Nd³⁺, Eu³⁺) using identical conditions.

Characterize via XRD, ICP-OES, and magnetic circular dichroism (MCD).

Benchmark catalytic performance (e.g., TOF in hydroamination) under controlled variables.

Use ANOVA for statistical analysis of activity differences .

Best practices for data contradiction analysis in reactivity studies :

- Approach :

- Replicate experiments with independent batches.

- Cross-validate using multiple techniques (e.g., EPR for radical intermediates, GC-MS for product distribution).

- Apply error analysis (e.g., standard deviation across triplicates) to identify outliers.

- Publish negative results to contextualize discrepancies .

Theoretical and Ethical Considerations

Q. Integrating ligand field theory into experimental design :

Q. Ethical guidelines for handling samarium compounds in biological studies :

- Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for in vitro assays). Avoid in vivo studies unless explicitly approved for non-therapeutic research. Document disposal per EPA/OSHA regulations .

Data Presentation Standards

Q. Reporting catalytic efficiency in publications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.